5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide
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Overview
Description
5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide is a useful research compound. Its molecular formula is C25H18FN3OS2 and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition Properties
One study discusses the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid. These derivatives, including a similar structure to the compound , were found effective in forming protective layers on mild steel, thus preventing corrosion. This was substantiated through various methods including electrochemical, SEM, and computational methods (Ammal et al., 2018).
Anticancer Activity
Another study highlights the synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which have a core structure resembling the compound . These were found to have moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Activities
A study involving benzimidazole derivatives containing oxadiazole rings, similar to the compound of interest, showed significant antimicrobial and antioxidant activities. These compounds were effective against both Gram-positive and Gram-negative bacteria and exhibited good ABTS and DPPH scavenging activity (Menteşe et al., 2015).
Antidiabetic Potential
A study focusing on the synthesis of S-substituted acetamides derivatives of a similar compound showed significant potential in inhibiting the α-glucosidase enzyme, indicating a promising direction for anti-diabetic drug development (Abbasi et al., 2020).
Inhibition of Xanthine Oxidase
Derivatives of 1,3,4-oxadiazole, including those structurally related to the compound , were studied for their xanthine oxidase inhibitory activity, which is significant for treating conditions like gout or hyperuricemia (Qi et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Thiazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The presence of different substituents on the thiazole ring can greatly affect the biological outcomes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are generally known for their good solubility in water and other polar solvents , which can influence their bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole derivatives in water and other polar solvents can be influenced by the pH and temperature of the environment .
Properties
IUPAC Name |
2-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3OS2/c26-20-13-11-17(12-14-20)16-31-25-29-28-22(30-25)15-21-23(18-7-3-1-4-8-18)27-24(32-21)19-9-5-2-6-10-19/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLDASDXBQFPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NN=C(O4)SCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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